molecular formula C17H16N4O2S3 B2506939 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392294-28-9

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2506939
CAS No.: 392294-28-9
M. Wt: 404.52
InChI Key: FWCXKHZNEXMLPB-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-2-carboxamide group and a 2,3-dimethylphenylaminoethylthio moiety. Its synthesis likely follows alkylation protocols similar to those described for structurally related 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives, where potassium hydroxide and alkyl halides are used to functionalize the thiadiazole ring .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S3/c1-10-5-3-6-12(11(10)2)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-7-4-8-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXKHZNEXMLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiophene ring fused with a carboxamide group and a 1,3,4-thiadiazole moiety. The presence of sulfur in both the thiophene and thiadiazole rings contributes to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds derived from thiophene have shown promising results against Hep3B liver cancer cells. Specifically, two derivatives demonstrated IC50 values of 5.46 µM and 12.58 µM, indicating effective cytotoxicity against these cancer cell lines . The mechanism involves disruption of cellular spheroid formation and interaction with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4).

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
2b5.46Hep3BTubulin interaction
2e12.58Hep3BTubulin interaction

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The 1,3,4-thiadiazole structure is known for its broad-spectrum activity against various bacterial strains. Studies have reported that derivatives with this scaffold showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
1532.6Staphylococcus aureus
18a500Salmonella typhi
18b500Escherichia coli

Case Studies

  • Hepatocellular Carcinoma : In a study focusing on Hep3B cells, the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of apoptotic pathways via caspase activation .
  • Antitrypanosomal Activity : The potential for treating parasitic infections has also been explored. The structural analogs of thiadiazole have shown effectiveness against Trypanosoma cruzi, suggesting a pathway for developing new treatments for diseases like Chagas .

The biological activity of this compound can be attributed to:

  • Tubulin Binding : Similar to CA-4, it disrupts microtubule dynamics.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
  • Mitochondrial Targeting : Accumulates in mitochondria causing morphological changes that trigger apoptosis.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiophene and thiadiazole derivatives. Compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines. For instance, a related thiophene derivative demonstrated potent activity against human tumor cell lines, inducing apoptotic cell death through mechanisms involving caspase activation and mitochondrial damage .

Antimicrobial Activity

Compounds containing the thiadiazole ring have exhibited promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of sulfur in the structure enhances their ability to penetrate microbial membranes and exert toxic effects .

Analgesic Effects

Some derivatives of thiophene and thiadiazole have been investigated for their analgesic properties. For example, benzo[b]thiophene-2-carboxamide analogs have been shown to activate mu-opioid receptors with reduced side effects compared to traditional opioids like morphine . This suggests a potential for developing new pain management therapies with fewer adverse effects.

Anticancer Studies

A study focusing on 1,3,4-thiadiazole derivatives demonstrated their effectiveness against hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The synthesized compounds exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin . Molecular docking studies revealed that these compounds interact with dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis.

Antimicrobial Efficacy

Research on a series of thiadiazole derivatives showed promising results against Mycobacterium tuberculosis and various bacterial strains. These findings suggest that modifications in the molecular structure can enhance antimicrobial potency .

Analgesic Mechanisms

In an investigation into novel analgesics derived from thiophene structures, specific compounds were found to activate mu-opioid receptors without significant gastrointestinal side effects. This study emphasizes the potential for developing safer analgesics based on modified thiophene structures .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. For example:

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°CS-alkylated thiadiazole derivatives
ArylationArylboronic acids, Cu(OAc)₂, DCM, rtBiaryl-thiadiazole hybrids

These reactions modify the electronic properties of the thiadiazole core, potentially enhancing biological activity .

Hydrolysis of Amide and Thioether Linkages

The compound undergoes hydrolysis under acidic or basic conditions:

Bond CleavageConditionsProducts
Amide (CONH)6M HCl, reflux, 12hThiophene-2-carboxylic acid + 5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine
Thioether (S-CH₂)NaOH (aq.), H₂O₂, 80°CThiol intermediate + oxidized byproducts

Hydrolysis studies are critical for understanding metabolic pathways and stability.

Electrophilic Aromatic Substitution

The phenyl and thiophene rings participate in electrophilic reactions:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CThiophene C-5 or phenyl C-4Nitro-substituted derivatives (confirmed via NMR )
SulfonationClSO₃H, DCM, rtPhenyl ringSulfonic acid derivatives (enhanced water solubility)

These modifications are utilized to diversify the compound’s applications in drug design .

Cyclization Reactions

The thioether and amide functionalities facilitate cyclization:

Cyclization TriggerConditionsProduct
POCl₃, refluxFormation of oxadiazole or triazole rings via intramolecular dehydrationFused heterocycles (e.g., thiadiazolo-oxadiazoles)
NH₂NH₂, ethanolHydrazine-induced ring closurePyrazole or triazole analogs

Such reactions are instrumental in synthesizing polycyclic frameworks with enhanced bioactivity .

Oxidation of Sulfur Centers

The thiadiazole and thioether sulfur atoms are prone to oxidation:

Oxidizing AgentConditionsProduct
H₂O₂, AcOH50°C, 6hSulfoxide derivatives (controlled oxidation)
KMnO₄, H₂O70°C, 3hSulfone derivatives (complete oxidation)

Oxidation alters electronic density and binding affinity to biological targets.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/BaseProducts
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl thiadiazole-thiophene conjugates
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated analogs

These reactions are pivotal for structure-activity relationship (SAR) studies.

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with cellular nucleophiles:

TargetInteractionOutcome
Cysteine residuesThiol-disulfide exchangeEnzyme inhibition (e.g., kinase or protease)
DNA basesAlkylation at guanine N-7Anticancer activity via DNA intercalation

Mechanistic studies highlight its potential as a kinase inhibitor or chemotherapeutic agent .

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The target compound’s substituents distinguish it from related analogs:

  • Thiophene-2-carboxamide vs. Thiophene’s higher lipophilicity may enhance membrane permeability compared to furan .
  • 2,3-Dimethylphenyl vs. Cyclopentyl or Benzodioxolyl Groups: The dimethylphenyl substituent offers steric bulk and moderate lipophilicity, contrasting with the cyclopentyl group in N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 604746-89-6). The latter’s aliphatic ring may improve solubility but reduce aromatic interactions in target binding .

Data Tables

Table 2: Hypothetical Bioactivity Comparison (Based on Structural Analog Data)

Compound Type Substituent Features Predicted Bioactivity Strengths Potential Limitations
Target Compound Thiophene, Dimethylphenyl Enhanced enzyme inhibition via aromatic π-π interactions Possible CYP450 metabolism challenges
Cyclopentylamino Derivatives Aliphatic amino group Improved solubility and metabolic stability Reduced target binding affinity
Furan-2-carboxamide Analogs Oxygen-containing heterocycle Lower toxicity and polar metabolite formation Reduced membrane permeability

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